molecular formula C39H51NO13 B1245915 taxezopidine N

taxezopidine N

Cat. No.: B1245915
M. Wt: 741.8 g/mol
InChI Key: PQJOHGQAPUPRJS-KDPJYAIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxezopidine N is a taxane diterpenoid identified within the 6/8/6-taxane structural subclass, characterized by a C-12,17-ether ring . It belongs to a broader family of taxezopidine compounds derived primarily from Taxus species (e.g., Taxus cuspidata, Taxus yunnanensis).

Properties

Molecular Formula

C39H51NO13

Molecular Weight

741.8 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (3R)-3-(dimethylamino)-3-phenylpropanoate

InChI

InChI=1S/C39H51NO13/c1-20-28(53-31(46)17-27(40(9)10)25-14-12-11-13-15-25)18-30(49-21(2)41)37(7)32(20)33(50-22(3)42)26-16-29(45)38(8)39(47,36(26,6)19-48-38)35(52-24(5)44)34(37)51-23(4)43/h11-15,26-28,30,32-35,47H,1,16-19H2,2-10H3/t26-,27+,28-,30-,32-,33+,34-,35-,36-,37+,38+,39-/m0/s1

InChI Key

PQJOHGQAPUPRJS-KDPJYAIESA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C[C@H](C5=CC=CC=C5)N(C)C

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)CC(C5=CC=CC=C5)N(C)C

Synonyms

taxezopidine N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Taxezopidines

Structural Features

Taxezopidine N is grouped under 6/8/6-taxanes with a C-12,17-ether ring, distinguishing it from other taxezopidines like taxezopidine A (C-13,17-ether ring) and taxezopidine L (C-9,13-ether ring) . Key structural differences include:

  • Ether Ring Position : The C-12,17-ether ring in this compound alters proton coupling constants and NMR chemical shifts compared to C-13,17 or C-9,13 analogues. For example, H-17 protons in taxezopidine A resonate at δ 3.08 and 3.50 (J = 8.1 Hz), whereas this compound’s H-12/17 signals remain uncharacterized .
  • Substituents : this compound likely shares acetyloxy and hydroxyl groups common in taxanes but differs in side-chain modifications (e.g., cinnamate or benzoate esters present in taxezopidine G/L) .
Table 1: Structural Comparison of Selected Taxezopidines
Compound Molecular Formula Ether Ring Position Key Substituents Source Plant
This compound Not reported C-12,17 Presumed acetyloxy groups Not specified
Taxezopidine G C₃₅H₄₄O₉ C-13,17 3 cinnamate esters, 3 acetyloxy groups Taxus yunnanensis
Taxezopidine L C₃₉H₄₆O₁₅ C-9,13 4 acetyloxy groups, cinnamate ester Taxus cuspidata
Taxezopidine A C₂₆H₃₆O₉ C-13,17 2 acetyloxy groups, hydroxyl group Taxus cuspidata

Physicochemical Properties

Limited data exist for this compound, but comparisons can be drawn from structurally analogous compounds:

  • Boiling Point : Taxezopidine L exhibits a boiling point of 773.3±60.0°C, higher than taxezopidine G (666.9±55.0°C), likely due to its larger molecular weight (754.77 vs. 608.72 g/mol) .
  • Optical Rotation : Taxezopidine G ([α]D = +25.2°) and taxezopidine L ([α]D = +94° in CHCl₃) demonstrate significant optical activity, reflecting stereochemical complexity .
  • Solubility : Taxezopidines generally dissolve in chloroform, DMSO, or ethyl acetate, as seen in taxezopidine H (CAS: 205440-23-9) .

Pharmacological and Bioactive Potential

While this compound’s bioactivity is undocumented, related compounds show diverse effects:

  • Taxezopidine G : Structural similarity to paclitaxel precursors suggests possible microtubule-stabilizing activity, though unconfirmed .
  • Taxusquinone: A structurally distinct taxane with antioxidant activity (81.29% DPPH inhibition at 150 μg/mL), highlighting functional diversity within the taxane family .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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